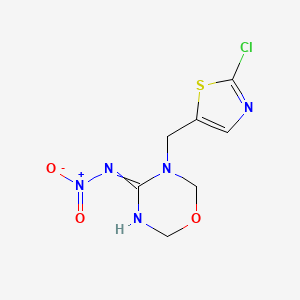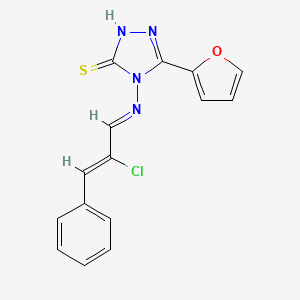
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is a labeled analogue of 1-Methylxanthine, a major metabolite of Theophylline. This compound is used primarily as an internal standard in various scientific studies. It has a molecular formula of 13C4C2H615N3NO2 and a molecular weight of 173.09 .
Métodos De Preparación
The synthesis of 1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 involves the incorporation of stable isotopes of carbon and nitrogen into the xanthine structure. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to form the final product. The reaction conditions often involve high purity reagents and controlled environments to ensure the incorporation of the isotopes at the desired positions .
Análisis De Reacciones Químicas
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is widely used in scientific research due to its labeled isotopes. In chemistry, it serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. In biology and medicine, it is used to study metabolic pathways and drug metabolism. Additionally, it is employed in environmental studies to trace the fate of pollutants .
Mecanismo De Acción
The mechanism of action of 1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is similar to that of its unlabeled counterpart, 1-Methylxanthine. It acts as a competitive inhibitor of phosphodiesterase, leading to an increase in intracellular cyclic AMP levels. This results in various physiological effects, including bronchodilation and stimulation of the central nervous system .
Comparación Con Compuestos Similares
1-Methylxanthine-2,4,5,6-13C4, 1,3,9-15N3 is unique due to its labeled isotopes, which make it valuable for tracing and analytical studies. Similar compounds include 1,7-Dimethylxanthine-2,4,5,6-13C4-1,3,9-15N3 and 1,3,7-Trimethyluric acid-2,4,5,6-13C4-1,3,9-15N3. These compounds also contain stable isotopes and are used in similar applications .
Propiedades
Fórmula molecular |
C6H6N4O2 |
|---|---|
Peso molecular |
173.09 g/mol |
Nombre IUPAC |
1-methyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i3+1,4+1,5+1,6+1,8+1,9+1,10+1 |
Clave InChI |
MVOYJPOZRLFTCP-UDDVCBLJSA-N |
SMILES isomérico |
C[15N]1[13C](=O)[13C]2=[13C]([15NH][13C]1=O)[15N]=CN2 |
SMILES canónico |
CN1C(=O)C2=C(NC1=O)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide](/img/structure/B12053035.png)
![Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc](/img/structure/B12053036.png)

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12053040.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12053046.png)




![1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053062.png)


![4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12053085.png)
